1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carbothioamide 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carbothioamide
Brand Name: Vulcanchem
CAS No.: 1823188-07-3
VCID: VC2761582
InChI: InChI=1S/C10H7ClF3N5S/c11-6-1-5(10(12,13)14)2-16-7(6)3-19-4-8(9(15)20)17-18-19/h1-2,4H,3H2,(H2,15,20)
SMILES: C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=S)N)C(F)(F)F
Molecular Formula: C10H7ClF3N5S
Molecular Weight: 321.71 g/mol

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carbothioamide

CAS No.: 1823188-07-3

Cat. No.: VC2761582

Molecular Formula: C10H7ClF3N5S

Molecular Weight: 321.71 g/mol

* For research use only. Not for human or veterinary use.

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carbothioamide - 1823188-07-3

Specification

CAS No. 1823188-07-3
Molecular Formula C10H7ClF3N5S
Molecular Weight 321.71 g/mol
IUPAC Name 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]triazole-4-carbothioamide
Standard InChI InChI=1S/C10H7ClF3N5S/c11-6-1-5(10(12,13)14)2-16-7(6)3-19-4-8(9(15)20)17-18-19/h1-2,4H,3H2,(H2,15,20)
Standard InChI Key QYCHYFOTULXDAM-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=S)N)C(F)(F)F
Canonical SMILES C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=S)N)C(F)(F)F

Introduction

Synthesis Pathway

The synthesis of 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carbothioamide typically involves multi-step procedures:

  • Formation of the Triazole Core:

    • The triazole ring is synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

  • Introduction of the Pyridine Substituent:

    • The pyridine derivative is functionalized with chlorine and trifluoromethyl groups to enhance its electrophilicity.

  • Attachment of the Carbothioamide Group:

    • The final step involves coupling the triazole derivative with a thiocarbamide precursor under controlled conditions.

Further optimization of reaction conditions, such as temperature and solvent choice, can improve yield and purity .

Biological Activity

Preliminary studies suggest that compounds containing triazole and carbothioamide moieties exhibit promising biological activities:

  • Antimicrobial Properties: Effective against bacterial and fungal strains due to the electron-withdrawing trifluoromethyl group.

  • Enzyme Inhibition: Potential inhibitor for enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory pathways .

Pharmaceutical Development

The compound's structure makes it a candidate for drug discovery programs targeting conditions such as:

  • Inflammatory disorders

  • Infectious diseases

Agrochemical Applications

Similar chemical scaffolds are explored for their pesticidal properties due to their ability to disrupt biological processes in pests.

Analytical Characterization

To confirm the structure and purity of the compound, various analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments in the molecule .
Mass Spectrometry (MS)Confirms molecular weight and fragmentation pattern .
Infrared Spectroscopy (IR)Detects functional groups like carbothioamide (C=S stretching).

These methods ensure that the synthesized compound meets the required specifications for further research or application.

Limitations and Future Directions

While this compound shows significant potential, there are some challenges:

  • Limited water solubility may restrict its bioavailability.

  • Toxicological studies are needed to assess safety profiles.

  • Further optimization of synthetic routes can enhance scalability for industrial applications.

Future research could focus on modifying substituents on the pyridine or triazole rings to improve pharmacokinetic properties or target-specific activity.

This comprehensive analysis highlights the importance of 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carbothioamide as a versatile compound with diverse applications in medicinal chemistry and agrochemical industries.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator